

# Application Note: Atomic Layer Deposition of Strontium Oxide (SrO) Thin Films

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Strontium isopropoxide*

Cat. No.: *B1588740*

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Audience: Researchers, scientists, and professionals in materials science and semiconductor drug development.

## Introduction

Strontium oxide (SrO) is a critical material in various advanced technological applications, including as a component in high-k dielectric stacks for next-generation memory devices, as a buffer layer for the epitaxial growth of complex oxides on silicon, and in certain biomedical coatings. Atomic Layer Deposition (ALD) offers a compelling method for the synthesis of high-quality, ultrathin, and conformal SrO films with precise thickness control at the atomic level. This document provides a detailed protocol for the ALD of SrO films, primarily focusing on the use of cyclopentadienyl-based strontium precursors, which are well-documented for this process. While **strontium isopropoxide** is a potential precursor, its use in ALD is not widely reported in the literature. Therefore, this note will establish a representative protocol using a more common precursor, bis(tri-isopropylcyclopentadienyl)strontium ( $\text{Sr}(\text{iPr}_3\text{Cp})_2$ ), and discuss the general requirements for ALD precursors.

## Precursor Selection and Considerations

The choice of precursor is paramount for a successful ALD process. An ideal ALD precursor should exhibit sufficient volatility, thermal stability within the ALD temperature window, and self-limiting reactivity with the substrate surface and the co-reactant.

For SrO ALD, cyclopentadienyl-based precursors are frequently employed due to their favorable thermal properties.

Commonly Used Strontium Precursors for ALD:

- Bis(tri-isopropylcyclopentadienyl)strontium ( $\text{Sr}(\text{iPr}_3\text{Cp})_2$ ): This is one of the most widely studied and successful precursors for SrO ALD. It offers good volatility and a suitable ALD window.
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium ( $\text{Sr}(\text{thd})_2$ ): A  $\beta$ -diketonate precursor that has also been used, though it may require more reactive co-reactants like ozone.

Considerations for **Strontium Isopropoxide** ( $\text{Sr}(\text{O-i-Pr})_2$ ):

While detailed ALD process parameters for **strontium isopropoxide** are not readily available in published literature, its potential as a precursor can be assessed based on general principles. Key considerations would include its volatility, thermal decomposition temperature, and reactivity with common co-reactants like water or ozone. Researchers exploring its use would need to conduct preliminary studies to determine a suitable ALD temperature window where the precursor has sufficient vapor pressure and reacts in a self-limiting manner without significant thermal decomposition.

## Experimental Protocol: ALD of SrO using $\text{Sr}(\text{iPr}_3\text{Cp})_2$ and $\text{H}_2\text{O}$

This section details a representative protocol for the deposition of SrO thin films using  $\text{Sr}(\text{iPr}_3\text{Cp})_2$  as the strontium precursor and water ( $\text{H}_2\text{O}$ ) as the oxygen source.

### 3.1. Substrate Preparation:

- Select appropriate substrates (e.g., Si(100),  $\text{SiO}_2/\text{Si}$ , or other relevant materials).
- Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.
- Dry the substrates thoroughly with a nitrogen gun and immediately load them into the ALD reactor to minimize re-contamination.

### 3.2. ALD System Preparation:

- Ensure the ALD reactor is clean and has reached the desired base pressure (typically < 1 Torr).
- Heat the  $\text{Sr}(\text{iPr3Cp})_2$  precursor to a temperature that provides sufficient vapor pressure for delivery into the reactor. This temperature will depend on the specific ALD system and precursor delivery design.
- Set the substrate deposition temperature. A typical ALD window for  $\text{Sr}(\text{iPr3Cp})_2$  and  $\text{H}_2\text{O}$  is between 200 °C and 300 °C.

### 3.3. ALD Cycle:

The ALD process for SrO consists of sequential, self-limiting surface reactions. A single ALD cycle is composed of four steps:

- **Sr(iPr3Cp)<sub>2</sub> Pulse:** Introduce  $\text{Sr}(\text{iPr3Cp})_2$  vapor into the reactor. The precursor molecules adsorb and react with the hydroxylated substrate surface.
- **Purge 1:** Purge the reactor with an inert gas (e.g.,  $\text{N}_2$  or Ar) to remove any unreacted  $\text{Sr}(\text{iPr3Cp})_2$  and gaseous byproducts.
- **H<sub>2</sub>O Pulse:** Introduce  $\text{H}_2\text{O}$  vapor into the reactor. The water molecules react with the precursor ligands on the surface, forming Sr-O bonds and regenerating a hydroxylated surface for the next cycle.
- **Purge 2:** Purge the reactor with the inert gas to remove unreacted  $\text{H}_2\text{O}$  and gaseous byproducts.

This cycle is repeated until the desired film thickness is achieved.

## Process Parameters

The following table summarizes typical process parameters for the ALD of SrO using  $\text{Sr}(\text{iPr3Cp})_2$  and  $\text{H}_2\text{O}$ . These parameters may require optimization for different ALD reactors and substrates.

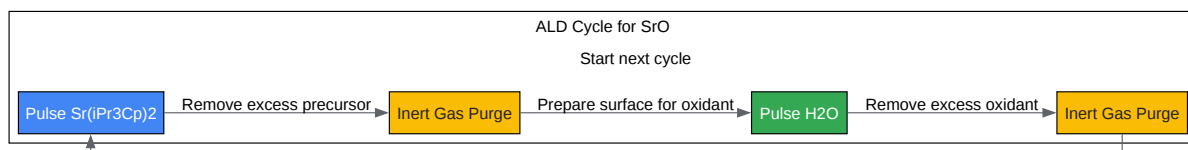
Parameter	Value	Notes
Strontium Precursor	Bis(tri-isopropylcyclopentadienyl)strontium (Sr(iPr3Cp) <sub>2</sub> )	
Oxygen Source	Deionized Water (H <sub>2</sub> O)	
Substrate Temperature	200 - 300 °C	Defines the ALD window.
Sr(iPr3Cp) <sub>2</sub> Pulse Time	0.5 - 2.0 s	Should be sufficient for surface saturation.
Purge Time 1	5 - 20 s	Adequate to prevent CVD reactions.
H <sub>2</sub> O Pulse Time	0.1 - 1.0 s	Should be sufficient for surface saturation.
Purge Time 2	5 - 20 s	Adequate to remove residual water.
Growth per Cycle (GPC)	0.5 - 1.5 Å/cycle	Varies with deposition temperature.

## Film Characterization

After deposition, the SrO films should be characterized to determine their properties. Common characterization techniques include:

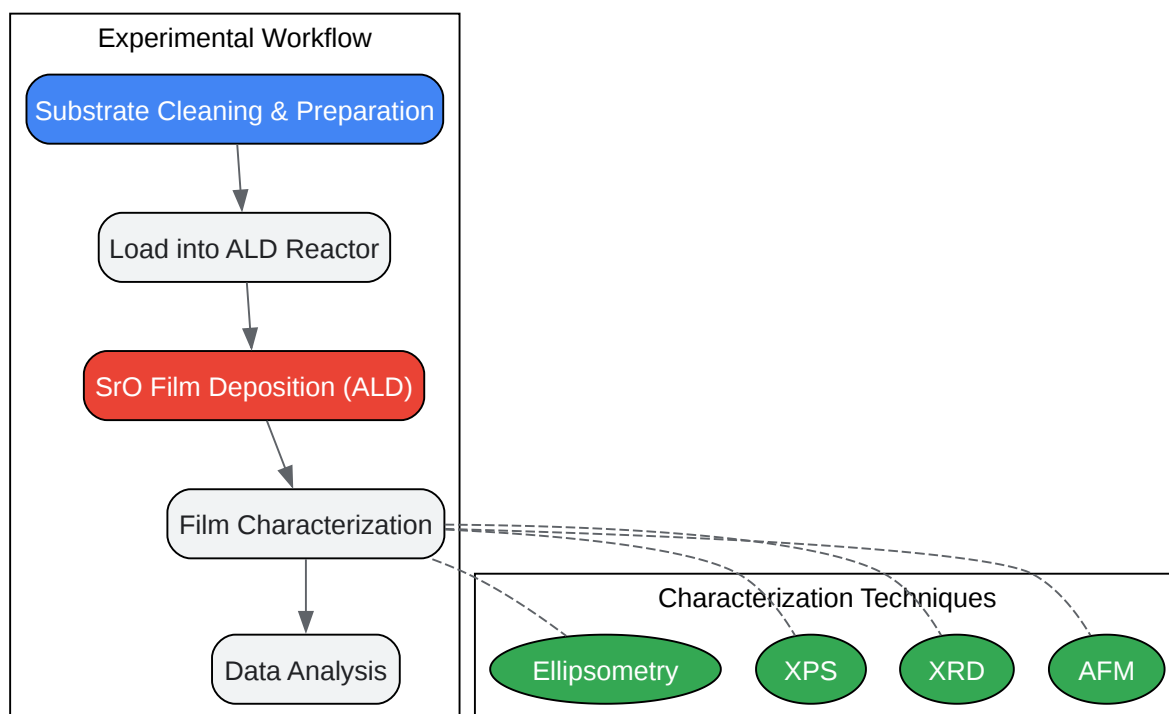
- Ellipsometry: To measure film thickness and refractive index.
- X-ray Photoelectron Spectroscopy (XPS): To determine chemical composition and identify impurities.
- X-ray Diffraction (XRD): To assess the crystallinity of the films.
- Atomic Force Microscopy (AFM): To evaluate surface morphology and roughness.
- Electrical Measurements: To characterize the dielectric properties of the film.

## Visualizations



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Caption: ALD cycle for SrO deposition.



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Caption: SrO thin film experimental workflow.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)